

# A Comparative Guide to Characterizing Platinum Single-Atom Catalysts: Techniques and Protocols

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## Compound of Interest

Compound Name: *Dipotassium platinum chloride*

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The advent of single-atom catalysts (SACs) has marked a paradigm shift in heterogeneous catalysis, offering the ultimate atom utilization efficiency and unique catalytic properties.<sup>[1]</sup> Among these, platinum (Pt) SACs have garnered significant attention for their exceptional performance in a myriad of crucial chemical transformations. However, the unambiguous identification and comprehensive characterization of these atomically dispersed active sites present a considerable challenge, necessitating a multi-technique approach.<sup>[2][3]</sup> This guide provides a comparative overview of the essential characterization techniques for Pt SACs, delving into the causality behind their application and offering insights from a seasoned practitioner's perspective.

## I. Visualizing the Atom: The Cornerstone of SAC Identification

Directly imaging individual Pt atoms on a support material is the most definitive proof of a successful SAC synthesis.<sup>[4]</sup> Aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (AC-HAADF-STEM) stands as the preeminent technique for this purpose.

## Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (AC-

## HAADF-STEM)

Principle: In AC-HAADF-STEM, a finely focused electron beam is scanned across the sample. An annular detector collects electrons scattered at high angles. The image contrast in this mode is approximately proportional to the square of the atomic number (Z-contrast), making heavy atoms like platinum (Z=78) appear as bright dots against a darker, lower-Z support.[\[5\]](#)[\[6\]](#) [\[7\]](#) The use of aberration correctors minimizes lens imperfections, enabling sub-angstrom resolution.[\[8\]](#)[\[9\]](#)

Why it's critical for Pt SACs: The strong Z-contrast allows for the direct visualization of individual Pt atoms, distinguishing them from the surrounding support material. This provides indisputable evidence of single-atom dispersion.

Experimental Insights:

- Sample Preparation is Paramount: Ultrathin samples are crucial to minimize beam broadening and multiple scattering events, which can obscure the single-atom signal.[\[5\]](#)
- Dose Management: Prolonged exposure to the high-energy electron beam can induce atom migration and agglomeration. It is essential to use a low electron dose and acquire images swiftly.
- Statistical Analysis: A single image is not sufficient. A thorough analysis of multiple images from different regions of the sample is necessary to confirm uniform single-atom dispersion and to quantify the density of single atoms.

## II. Probing the Local Environment: Unveiling the Coordination and Electronic State

While imaging confirms their existence, understanding the catalytic behavior of Pt SACs requires a detailed knowledge of their local coordination environment and electronic state. X-ray absorption spectroscopy (XAS) is an indispensable tool for this purpose.[\[10\]](#)[\[11\]](#)[\[12\]](#)

XAS is an element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom.[\[13\]](#) An XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).[\[14\]](#)

## X-ray Absorption Near Edge Structure (XANES)

Principle: The XANES region, spanning from just before to about 50 eV after the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom.[15][16] The position and shape of the absorption edge, particularly the "white line" intensity for L-edges of transition metals, are indicative of the electronic state of the Pt atoms.[17]

Application to Pt SACs:

- Oxidation State: A shift in the absorption edge energy to higher values compared to Pt foil indicates a positive oxidation state ( $\text{Pt}\delta+$ ), which is common for Pt single atoms coordinated to electronegative elements like oxygen or nitrogen on the support.[17]
- Coordination Geometry: The features in the XANES spectrum can be compared to theoretical calculations or experimental spectra of reference compounds to gain insights into the local symmetry and coordination environment of the Pt atoms.[13]

## Extended X-ray Absorption Fine Structure (EXAFS)

Principle: The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, contains information about the type, number, and distance of neighboring atoms.[15][18] The oscillations in this region arise from the scattering of the emitted photoelectron by the surrounding atoms.[19]

Why it's a cornerstone for SACs: The absence of a Pt-Pt scattering path in the Fourier-transformed EXAFS spectrum is a strong indicator of the absence of Pt nanoparticles and the presence of isolated single atoms.[10][20]

Data Interpretation and Causality:

- Identifying Neighbors: By fitting the EXAFS data, one can determine the coordination number (CN), bond distance (R), and Debye-Waller factor (a measure of disorder) for the scattering paths. For a Pt SAC, one would expect to see scattering paths corresponding to Pt-support atom bonds (e.g., Pt-O, Pt-N) but not Pt-Pt bonds.[17][19]
- Self-Validating Protocol: The combination of AC-HAADF-STEM and EXAFS provides a self-validating system. STEM visually confirms the presence of single atoms, while EXAFS

provides statistically averaged information about their coordination environment, corroborating the absence of metallic clusters.[2][10][21]

## III. Investigating Surface Interactions: The Role of Probe Molecules

To understand how Pt SACs interact with reactants and intermediates, spectroscopic techniques using probe molecules are employed. Fourier-transform infrared (FTIR) spectroscopy of adsorbed carbon monoxide (CO) is a particularly powerful method.[22]

### CO Probe Molecule FTIR Spectroscopy

**Principle:** The vibrational frequency of CO adsorbed on a metal surface is sensitive to the electronic properties and coordination of the metal site.[23] The position of the C-O stretching band in the IR spectrum provides a fingerprint of the Pt active site.

**Insights from CO FTIR:**

- **Distinguishing Single Atoms from Clusters:** CO adsorbed on isolated Pt atoms typically exhibits a single, sharp band at a different frequency compared to CO adsorbed on the terraces, edges, or corners of Pt nanoparticles, which show multiple and broader bands.[24][25][26]
- **Electronic State:** A shift in the C-O stretching frequency can indicate charge transfer between the Pt atom and the support. A redshift (lower frequency) suggests increased electron density on the Pt atom, while a blueshift (higher frequency) indicates a more electron-deficient Pt center.[24]
- **Causality in Experimental Design:** The choice of CO as a probe molecule is deliberate. Its strong dipole moment results in a high IR absorption cross-section, making it highly sensitive to the local environment. Furthermore, the extensive literature on CO adsorption on various Pt surfaces provides a solid basis for spectral interpretation.[23]

## IV. Quantifying Adsorption and Desorption: Temperature-Programmed Techniques

Temperature-programmed desorption (TPD) is a valuable technique for quantifying the strength of interaction between adsorbates and the catalyst surface, providing insights into the nature of the active sites.[27][28]

## Temperature-Programmed Desorption (TPD)

**Principle:** In a TPD experiment, a probe molecule (e.g., CO, H<sub>2</sub>) is adsorbed onto the catalyst surface at a low temperature. The temperature is then ramped up linearly, and a detector monitors the desorption of the probe molecule as a function of temperature.[28][29] The temperature at which desorption occurs is related to the desorption activation energy, which reflects the strength of the adsorbate-surface bond.[30][31]

Application to Pt SACs:

- **Site Heterogeneity:** The TPD profile can reveal the presence of different types of active sites. A single, sharp desorption peak suggests a uniform distribution of single-atom sites, whereas multiple or broad peaks may indicate the presence of different coordination environments or a mixture of single atoms and small clusters.
- **Binding Energy:** The desorption temperature can be used to estimate the binding energy of the probe molecule to the Pt single atoms. This information is crucial for understanding the catalytic mechanism, as the binding of reactants and the desorption of products are key steps in a catalytic cycle.

## V. A Synergistic Approach: The Power of Complementary Techniques

No single technique can provide a complete picture of a Pt single-atom catalyst. A comprehensive and reliable characterization relies on the synergistic use of multiple, complementary techniques.

## Experimental Protocols

### Protocol 1: AC-HAADF-STEM Imaging

- **Sample Preparation:** Disperse the Pt SAC powder in a suitable solvent (e.g., ethanol) and sonicate for 10-15 minutes. Drop-cast a small volume of the suspension onto a carbon-

coated copper grid and allow it to dry completely.

- Microscope Setup: Use an aberration-corrected scanning transmission electron microscope operating at an accelerating voltage of 200-300 kV.
- Imaging Conditions: Select the HAADF detector and adjust the collection angles to optimize for Z-contrast (typically an inner collection angle  $> 50$  mrad).
- Image Acquisition: Scan the electron probe across the sample, ensuring a low electron dose to prevent beam-induced damage. Acquire multiple images from different areas of the grid to ensure representativeness.
- Image Analysis: Use image analysis software to identify and count the individual bright dots corresponding to Pt single atoms.

## Protocol 2: X-ray Absorption Spectroscopy (XAS)

- Sample Preparation: Press the Pt SAC powder into a self-supporting wafer or mix it with a binder (e.g., boron nitride) and press it into a pellet. The sample thickness should be optimized to achieve an appropriate absorption jump at the Pt L<sub>3</sub>-edge.
- Data Collection: Conduct the XAS measurements at a synchrotron radiation facility. Collect the spectra in transmission or fluorescence mode at the Pt L<sub>3</sub>-edge (11564 eV).
- Data Processing: Use standard XAS data analysis software (e.g., Athena, Artemis) to perform background subtraction, normalization, and Fourier transformation of the EXAFS data.
- Data Analysis:
  - XANES: Compare the edge position and white line intensity to those of Pt foil and relevant Pt reference compounds (e.g., PtO<sub>2</sub>, H<sub>2</sub>PtCl<sub>6</sub>) to determine the oxidation state.
  - EXAFS: Fit the Fourier-transformed EXAFS data to a theoretical model to determine the coordination numbers, bond distances, and Debye-Waller factors for the Pt-support interactions. The absence of a significant peak corresponding to the Pt-Pt bond distance is crucial.

## Protocol 3: CO Probe Molecule FTIR Spectroscopy

- Sample Preparation: Press the Pt SAC powder into a thin, self-supporting wafer and place it in an in-situ IR cell.
- Pretreatment: Pretreat the sample in situ by heating under a flow of inert gas (e.g., He or Ar) to a specific temperature to clean the surface, followed by cooling to the desired adsorption temperature (often room temperature or below).
- CO Adsorption: Introduce a controlled amount of CO gas into the IR cell and allow it to adsorb on the catalyst surface.
- Spectrum Acquisition: Record the IR spectrum of the sample after CO adsorption.
- Data Analysis: Identify the vibrational bands corresponding to CO adsorbed on different Pt sites by comparing the obtained spectrum with literature data for Pt single atoms and nanoparticles.

## Data Presentation

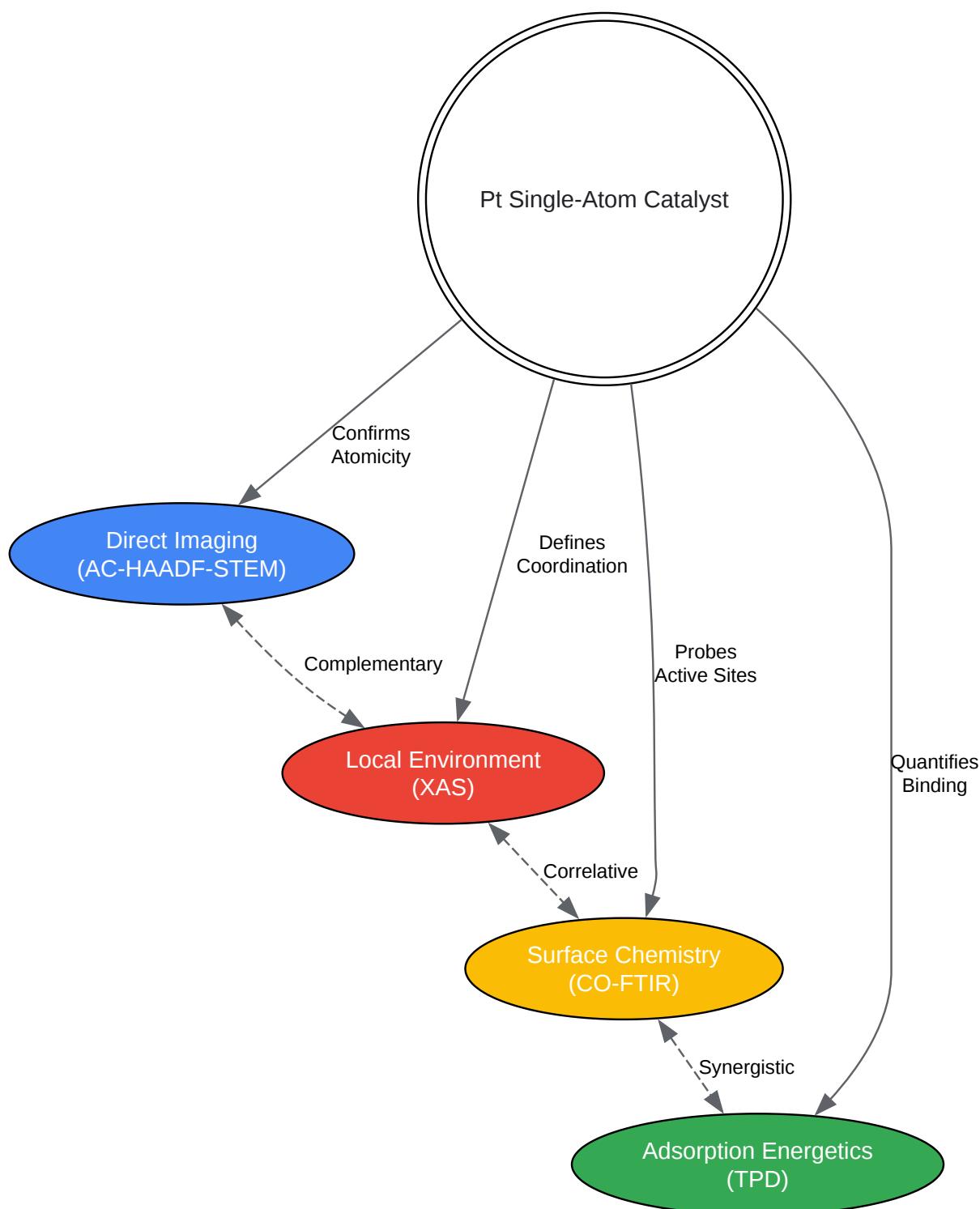
| Technique           | Information Provided                                          | Key Advantages for Pt SACs                                                                      | Limitations                                                                                       |
|---------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| AC-HAADF-STEM       | Direct visualization of single atoms, size distribution       | Unambiguous proof of single-atom dispersion, high spatial resolution                            | Localized information, potential for beam damage                                                  |
| XAS (XANES & EXAFS) | Oxidation state, coordination number, bond distances          | Element-specific, provides bulk-averaged structural information, sensitive to local environment | Requires synchrotron access, provides averaged information                                        |
| CO Probe FTIR       | Nature of active sites, electronic properties                 | Sensitive to surface chemistry and electronic structure, relatively accessible                  | Indirect method, interpretation can be complex                                                    |
| TPD                 | Strength of adsorbate binding, quantification of active sites | Provides quantitative information on surface interactions                                       | Can be affected by mass transfer limitations, requires ultra-high vacuum for precise measurements |

# Visualizations



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Caption: A typical experimental workflow for the synthesis and characterization of Pt single-atom catalysts.



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